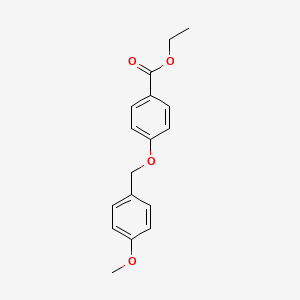

Ethyl 4-((4-methoxybenzyl)oxy)benzoate

Description

Contextualization of Benzoate (B1203000) Esters in Synthetic Organic Chemistry

Benzoate esters, derivatives of benzoic acid, represent a cornerstone class of compounds in synthetic organic chemistry. chemicalbook.com Their utility is vast, spanning applications as key intermediates in the synthesis of fine chemicals and pharmaceuticals, to their use as preservatives in cosmetics and food products. chemicalbook.comontosight.aibritannica.comnih.gov The ester functional group is pivotal in medicinal chemistry and cell biology. nih.gov Industrially, various benzoate esters serve as solvents for lacquers and paints, plasticizers for resins, and as components in fragrances and flavorings. britannica.comnbinno.com

The synthesis of these esters is typically achieved through well-established methods like the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst. chemicalbook.comontosight.ai Their chemical stability and reactivity are well-characterized, making them reliable building blocks in complex, multi-step syntheses. organic-chemistry.org The aromatic nature of the benzoate group influences the solubility and reactivity of the molecule, characteristics that are fundamental to its diverse applications. chemicalbook.com

Overview of the Compound's Structural Features and Nomenclature

Ethyl 4-((4-methoxybenzyl)oxy)benzoate is a specific organic molecule that integrates the features of both a benzoate ester and a benzyl (B1604629) ether. Its structure consists of a central benzoate ring, functionalized with an ethyl ester at one end and a 4-methoxybenzyloxy group at the other. ontosight.ai

Nomenclature and Identification: The compound is systematically named this compound. It is also known by several synonyms, including ethyl 4-(4-methoxybenzyloxy)benzoate and ethyl 4-[(4-methoxyphenyl)methoxy]benzoate. ontosight.ai It is uniquely identified in chemical databases by its CAS Registry Number: 56441-84-0. ontosight.aievitachem.com

Structural & Chemical Properties: The key properties of the compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₁₈O₄ |

| Molecular Weight | 286.32 g/mol |

| CAS Number | 56441-84-0 |

| Class | Benzoate Ester, Benzyl Ether |

The synthesis of this compound is typically accomplished via a Williamson ether synthesis. This involves the reaction of ethyl 4-hydroxybenzoate (B8730719) with 4-methoxybenzyl bromide or chloride. evitachem.com The reaction is facilitated by a base, such as potassium carbonate, in a suitable solvent. evitachem.commdpi.com A similar synthetic route is employed for analogous structures. nih.gov

While a crystal structure for this compound itself is not detailed in the reviewed literature, analysis of the closely related compound, ethyl 4-[(4-methyl benzyl)oxy]benzoate, provides valuable insight. nih.govresearchgate.net In this analogue, which differs by a methyl group instead of a methoxy (B1213986) group on the benzyl ring, crystallographic studies revealed significant conformational flexibility, with the dihedral angle between the two phenyl rings varying considerably. nih.gov This suggests that this compound likely also possesses conformational freedom, a property that can influence its packing in the solid state and its interaction with biological targets.

Scope of Academic Research and Current Gaps in Understanding the Compound

This compound is documented in major chemical databases such as ChemBL and PubChem and is available commercially as a research chemical. ontosight.aievitachem.com Its primary role in the current scientific literature appears to be as a chemical intermediate, valued for its specific combination of functional groups. It has been noted as a compound for evaluation in biological assays pertinent to drug development. evitachem.com

The main body of detailed research has often focused on structurally similar compounds. For instance, extensive crystallographic work has been performed on its methyl-substituted analogue, and other related benzoate esters have been investigated for applications as preservatives or in the development of liquid crystals and non-linear optical materials. nih.govmdpi.comscipublications.com The presence of the para-substituted ether linkage on a benzoate ester core is a common motif in molecules designed for liquid crystal applications. scipublications.com

A significant gap in the current understanding of this compound is the lack of dedicated studies on its specific material properties or biological activities. While its synthesis and basic structure are established, in-depth investigations into its potential as a liquid crystal, its specific pharmacological profile, or its utility in advanced material science are not widely published. Future research could focus on exploring these areas, particularly given the known properties of its constituent moieties and closely related chemical structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(4-methoxyphenyl)methoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-3-20-17(18)14-6-10-16(11-7-14)21-12-13-4-8-15(19-2)9-5-13/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVABOAPDWUJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathway Analysis

Strategic Syntheses of the Ethyl 4-((4-methoxybenzyl)oxy)benzoate Core

The construction of the target molecule is primarily achieved through a convergent synthetic strategy, which involves the formation of an ether linkage between two key aromatic fragments. This approach typically begins with the preparation of the necessary precursors, followed by their coupling to form the final product.

Detailed Exploration of Williamson Etherification for Benzyl (B1604629) Ether Formation

The paramount method for constructing the benzyl ether linkage in this compound is the Williamson ether synthesis. wikipedia.org This reaction is a cornerstone in organic chemistry for preparing both symmetrical and asymmetrical ethers. wikipedia.org The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com

In the context of the target molecule, the synthesis involves the reaction of ethyl 4-hydroxybenzoate (B8730719) with a 4-methoxybenzyl halide (such as 4-methoxybenzyl chloride or bromide). evitachem.com The reaction is facilitated by a base, typically a mild one like potassium carbonate (K₂CO₃), which deprotonates the phenolic hydroxyl group of ethyl 4-hydroxybenzoate to form a more nucleophilic phenoxide ion. evitachem.commdpi.com This phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-methoxybenzyl halide and displacing the halide leaving group. wikipedia.org

The reaction mechanism proceeds via a backside attack, leading to an inversion of configuration if the electrophilic carbon were a stereocenter. masterorganicchemistry.comlibretexts.org Key factors influencing the reaction's success include the choice of solvent, temperature, and the nature of the reactants. numberanalytics.com Polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are often employed to facilitate the SN2 reaction. evitachem.comnumberanalytics.com Studies on analogous compounds, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate, have shown high yields (e.g., 88%) when using potassium carbonate in refluxing acetone. nih.gov

Table 1: Representative Conditions for Williamson Ether Synthesis of Related Alkyl Aryl Ethers

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| Ethyl 4-hydroxybenzoate | 4-methoxybenzyl chloride | K₂CO₃ | Acetone | Reflux | >85% | evitachem.com |

| Ethyl 4-hydroxybenzoate | 4-methylbenzyl bromide | K₂CO₃ | Acetone | Reflux, 14h | 88% | nih.gov |

| Ethyl 4-hydroxybenzoate | 11-bromoundecanoic acid hexylamide | K₂CO₃ | DMF | 65±5 °C, 10h | Good | mdpi.com |

Elucidation of Esterification Mechanisms for Benzoate (B1203000) Ester Construction

This acid-catalyzed reaction involves treating the corresponding carboxylic acid (4-hydroxybenzoic acid) with an excess of alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. quora.com The mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. chemguide.co.uk

Nucleophilic Attack: A molecule of ethanol (B145695) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uklibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water). chemguide.co.uk

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. chemguide.co.uk

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, ethyl 4-hydroxybenzoate. chemguide.co.uk

Because the reaction is reversible, it is often necessary to use a large excess of the alcohol or to remove water as it forms to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle. tcu.edu

Multi-step Convergent and Linear Synthetic Approaches

The synthesis of complex organic molecules can be approached through two primary strategies: linear and convergent synthesis. differencebetween.com

Convergent Synthesis: This approach involves the independent synthesis of several key intermediates or fragments of the target molecule, which are then combined in the final stages to form the product (A → B; C → D; then B + D → Product). wikipedia.orgfiveable.me

Investigation of Reaction Kinetics and Thermodynamic Parameters

The efficiency of a synthetic route is governed by its reaction kinetics and thermodynamic favorability.

Reactants: Primary alkyl halides, like 4-methoxybenzyl chloride, are more reactive and less prone to side reactions (like elimination) than secondary or tertiary halides. masterorganicchemistry.comnumberanalytics.com

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are known to accelerate SN2 reactions. numberanalytics.com The choice of solvent can also significantly impact reaction rates and selectivity. rsc.orgresearchgate.net

Temperature: Higher temperatures generally increase the reaction rate but may also promote undesirable side reactions. numberanalytics.com

Thermodynamic Parameters: Esterification and etherification reactions are typically exothermic, characterized by a negative enthalpy change (ΔH), indicating the release of heat. acs.orgub.edu The change in Gibbs free energy (ΔG = ΔH - TΔS) determines the spontaneity of the reaction. For esterification, the change in entropy (ΔS) is often small or slightly negative. acs.orgub.edu Thermodynamic equilibrium constants (K) are crucial for understanding the maximum achievable conversion in reversible reactions like Fischer esterification. semanticscholar.orgacs.org

Table 2: General Thermodynamic Parameters for Related Reaction Types

| Reaction Type | Parameter | Typical Value | Significance | Reference |

| Esterification | ΔH (Enthalpy Change) | -(30-40) kJ/mol | Exothermic, releases heat | acs.orgub.edu |

| Esterification | ΔS (Entropy Change) | -(60-80) J/(mol·K) | Slight decrease in disorder | acs.orgub.edu |

| Williamson Ether Synthesis | ΔG (Gibbs Free Energy) | Generally Negative | Spontaneous and favorable | - |

Studies on Regioselectivity and Chemoselectivity in Synthesis

Regioselectivity: This refers to the preference for reaction at one position over another. In the Williamson etherification of phenoxides, a potential side reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom. wikipedia.orgrsc.org However, the reaction conditions can be tuned to strongly favor O-alkylation. The choice of solvent has a significant impact; for instance, polar aprotic solvents tend to favor O-alkylation, leading to high regioselectivity. rsc.orgresearchgate.net

Chemoselectivity: This is the selective reaction of one functional group in the presence of others. The synthesis of the target compound demonstrates excellent chemoselectivity. The starting material, ethyl 4-hydroxybenzoate, possesses two reactive sites: the phenolic hydroxyl group and the ethyl ester. The conditions for the Williamson ether synthesis (e.g., K₂CO₃ in acetone) are mild enough to deprotonate the acidic phenolic hydroxyl group selectively without causing saponification (hydrolysis) of the less reactive ester group. This allows for the precise formation of the ether bond while preserving the ester functionality.

Development of Green Chemistry Principles and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound to improve its sustainability.

Atom Economy: Cross-dehydrogenative coupling (CDC) reactions are being developed as strategies with high atom economy, minimizing waste. labmanager.com

Use of Safer Solvents: Traditional syntheses often use volatile organic solvents. Green alternatives include using water, supercritical fluids, or developing solvent-free reaction conditions. google.comfrancis-press.com

Energy Efficiency: Microwave-assisted organic synthesis is an energy-efficient method that can dramatically reduce reaction times and improve yields for reactions like the Williamson ether synthesis. labinsights.nl A microwave-assisted, solvent-free synthesis of alkyl aryl ethers using potassium carbonate as a solid base has been shown to be a practical and efficient method. orgchemres.org

Catalysis: The development of catalytic versions of the Williamson synthesis aims to avoid the production of stoichiometric amounts of salt byproducts. acs.org High-temperature processes using weak alkylating agents like alcohols or esters in the presence of catalytic quantities of alkali metal salts represent a move toward greener ether production. acs.orgresearchgate.net The use of recyclable, heterogeneous catalysts can also simplify product purification and reduce waste. labmanager.com

By incorporating principles such as phase-transfer catalysis, microwave irradiation, and the use of solid-supported bases, the synthesis of this compound can be made more efficient and environmentally friendly. google.comlabinsights.nlorgchemres.org

Catalytic Systems and Their Influence on Reaction Efficiency

The role of a catalyst in this synthesis is to facilitate the reaction between the nucleophilic phenoxide and the electrophilic 4-methoxybenzyl halide. While the reaction can proceed in the presence of a strong base alone, the introduction of specific catalytic systems can lead to marked improvements in efficiency. The most common catalytic approaches for this type of Williamson ether synthesis involve phase-transfer catalysis.

Phase-transfer catalysts (PTCs) are particularly effective in reactions where the reactants are present in immiscible phases, a common scenario in Williamson ether synthesis where an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide are often used. The PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the 4-methoxybenzyl halide. This circumvents the low solubility of the phenoxide in the organic solvent, thereby accelerating the reaction rate.

The general mechanism for phase-transfer catalyzed Williamson ether synthesis in the preparation of this compound can be outlined as follows:

Deprotonation: A base, such as potassium carbonate, deprotonates the hydroxyl group of Ethyl 4-hydroxybenzoate to form the corresponding phenoxide.

Ion Exchange: The phase-transfer catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻) exchanges its anion (X⁻) for the phenoxide anion (ArO⁻) at the interface of the two phases, forming an ion pair (Q⁺ArO⁻).

Phase Transfer: This new ion pair is soluble in the organic phase and migrates into it.

Nucleophilic Attack: In the organic phase, the phenoxide anion of the ion pair acts as a potent nucleophile and attacks the 4-methoxybenzyl halide, leading to the formation of the desired ether, this compound, and the regeneration of the catalyst's halide form (Q⁺X⁻).

Catalyst Regeneration: The regenerated catalyst can then return to the aqueous interface to repeat the cycle.

The choice of the specific phase-transfer catalyst can have a substantial impact on the reaction's efficiency. Factors such as the steric hindrance around the central atom (nitrogen or phosphorus) and the lipophilicity of the alkyl groups on the catalyst can influence its effectiveness. For instance, catalysts with longer alkyl chains, such as tetrabutylammonium (B224687) bromide, are generally more soluble in the organic phase and can be more efficient.

The following interactive data table summarizes the influence of different catalytic systems on the synthesis of this compound and related compounds, based on available research findings.

| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| None (Base-mediated) | Potassium Carbonate | Acetone | Reflux | 14 | 88 | Synthesis of the closely related ethyl 4-[(4-methylbenzyl)oxy]benzoate. nih.gov |

| Tetrabutylammonium Bromide | Potassium Carbonate | DMF | 65 ± 5 | 10 | Not specified for the target molecule, but used in a similar Williamson etherification. | Demonstrates the use of a common phase-transfer catalyst in this type of reaction. |

The data, though limited for the specific target molecule, allows for an analysis of the influence of catalytic systems. The base-mediated synthesis of a structurally similar compound in acetone provides a baseline yield of 88% after a prolonged reaction time of 14 hours. nih.gov The use of a phase-transfer catalyst like tetrabutylammonium bromide, typically in a polar aprotic solvent such as DMF, is a well-established strategy to enhance the rate of Williamson ether syntheses. While a specific yield for this compound under these conditions is not detailed in the provided search results, the principle of phase-transfer catalysis suggests that it would likely lead to a reduction in reaction time and potentially an increase in yield by more efficiently bringing the reactants together.

The choice of solvent is also intrinsically linked to the effectiveness of the catalytic system. Polar aprotic solvents like DMF can solvate the cation of the phenoxide salt, making the anion more nucleophilic and thus increasing the reaction rate. When combined with a phase-transfer catalyst, this effect can be even more pronounced. However, practical considerations such as the difficulty of solvent removal and potential side reactions at higher temperatures must also be taken into account.

Comprehensive Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural details of the target compound. High-resolution techniques offer precise data on the electronic and vibrational states of the molecule. For the purpose of this analysis, detailed spectroscopic data from the closely related analogue, Ethyl 4-((4-methylbenzyl)oxy)benzoate, is utilized to provide a robust characterization. nih.govresearchgate.netiucr.org

NMR spectroscopy provides definitive proof of the molecular skeleton by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number, environment, and connectivity of hydrogen atoms. In a CDCl₃ solution, the spectrum of the analogue Ethyl 4-((4-methylbenzyl)oxy)benzoate shows characteristic signals corresponding to the ethyl group, the benzyl (B1604629) moiety, and the two aromatic rings. nih.goviucr.org The ethyl group protons appear as a triplet around 1.37 ppm (CH₃) and a quartet at 4.35 ppm (CH₂). The benzylic protons (–O–CH₂–Ar) are observed as a singlet at 5.07 ppm. The aromatic protons appear as a series of doublets in the range of 6.98 ppm to 7.99 ppm, corresponding to the protons on the two distinct phenyl rings. nih.goviucr.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For Ethyl 4-((4-methylbenzyl)oxy)benzoate, key resonances include the ethyl group carbons at 14.4 ppm (CH₃) and 60.7 ppm (CH₂). nih.goviucr.org The benzylic carbon appears at 70.1 ppm. The aromatic carbons resonate between 114.4 ppm and 162.5 ppm. The carbonyl carbon of the ester group is characteristically downfield at 166.4 ppm. nih.goviucr.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for the Ethyl 4-((4-methylbenzyl)oxy)benzoate Analogue. nih.goviucr.org

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| Ethyl CH₃ | 1.37 (t) | 14.4 | Terminal methyl of the ethyl ester |

| Ethyl CH₂ | 4.35 (q) | 60.7 | Methylene of the ethyl ester |

| Benzyl CH₂ | 5.07 (s) | 70.1 | Methylene bridge of the benzyl ether |

| Aromatic CH | 6.98 - 7.99 (d) | 114.4, 127.7, 129.1, 131.6 | Protons and carbons on the two phenyl rings |

| Quaternary Aromatic C | - | 123.1, 133.3, 138.1, 162.5 | Carbons with substituents on the phenyl rings |

| Ester C=O | - | 166.4 | Carbonyl carbon of the ester group |

While 2D NMR data for this specific compound is not detailed in the provided sources, techniques such as COSY and HSQC would be used to confirm the ¹H-¹H and ¹H-¹³C correlations described above.

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light.

The FT-IR spectrum of Ethyl 4-((4-methylbenzyl)oxy)benzoate shows several characteristic absorption bands that confirm its structure. nih.goviucr.org A strong band at 1706 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. nih.govorgchemboulder.com The C–O stretching vibrations of the ester and ether linkages are observed as distinct bands in the 1276-1102 cm⁻¹ region. Specifically, peaks at 1276 cm⁻¹ and 1258 cm⁻¹ are assigned to the C–O ester stretch, while bands at 1106 cm⁻¹ and 1102 cm⁻¹ are attributed to the C–O ether stretch. nih.goviucr.org Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds in the aromatic rings.

Interactive Table: Key FT-IR Vibrational Modes for the Ethyl 4-((4-methylbenzyl)oxy)benzoate Analogue. nih.goviucr.org

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1706 | Ester carbonyl stretch |

| ν(C–Oester) | 1276, 1258 | Asymmetric and symmetric stretching of the ester C-O bond |

| ν(C–Oether) | 1106, 1102 | Asymmetric and symmetric stretching of the ether C-O bond |

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of a compound's elemental formula. The analogue Ethyl 4-((4-methylbenzyl)oxy)benzoate, with a formula of C₁₇H₁₈O₃, has a calculated m/z for the protonated molecule [M+H]⁺ of 271.13, which was confirmed by LC-MS analysis. nih.gov For the target compound, Ethyl 4-((4-methoxybenzyl)oxy)benzoate (C₁₇H₁₈O₄), the expected m/z would be higher due to the additional oxygen atom. Fragmentation studies would likely show characteristic losses of the ethyl group, the ethoxycarbonyl group, and cleavage at the benzylic ether bond, providing further structural confirmation.

Solid-State Structural Investigations

Understanding the solid-state structure is crucial as crystal packing and intermolecular forces dictate many of the material's bulk properties.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule. The crystal structure of the analogue Ethyl 4-((4-methylbenzyl)oxy)benzoate has been solved, revealing significant conformational flexibility. nih.govresearchgate.netiucr.orgnih.gov The compound crystallizes in the monoclinic space group P2₁ with three independent molecules in the asymmetric unit. researchgate.net These three molecules (A, B, and C) exhibit different conformations, primarily in the torsion angle of the ethoxy group and the dihedral angle between the two phenyl rings. nih.gov For example, the dihedral angles between the phenyl rings are 46.4(1)°, 70.3(1)°, and 62.2(1)° in molecules A, B, and C, respectively, highlighting the molecule's ability to adopt various spatial arrangements. researchgate.net This conformational freedom is a key structural feature. nih.goviucr.org

Interactive Table: Crystallographic Data for the Ethyl 4-((4-methylbenzyl)oxy)benzoate Analogue. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₈O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 16.1906 (10) |

| b (Å) | 7.5752 (4) |

| c (Å) | 17.7591 (9) |

| β (°) | 95.360 (7) |

| Volume (ų) | 2168.6 (2) |

| Z | 6 |

The crystal packing of Ethyl 4-((4-methylbenzyl)oxy)benzoate is primarily governed by weak, non-covalent interactions. nih.govnih.gov Despite the presence of multiple phenyl rings, significant π-π stacking is not observed, as the centroid-to-centroid distances are relatively large (4.727 to 4.946 Å). nih.govresearchgate.net Instead, the supramolecular structure is dominated by a network of C–H···π and C–H···O hydrogen bonds. nih.goviucr.org

C–H···π Interactions: These interactions occur between hydrogen atoms on one molecule and the electron-rich π-system of an aromatic ring on a neighboring molecule. rsc.org In the crystal structure of the analogue, these interactions are observed with H···Cg (centroid) distances in the range of 2.65–2.94 Å. nih.govresearchgate.net These bonds play a crucial role in linking the molecules together. nih.goviucr.org

The combination of these weak interactions creates a complex and stable three-dimensional network that defines the solid-state properties of the compound.

Solution-State Conformational Dynamics and Supramolecular Assembly

In the solution state, the conformational flexibility of this compound is expected to be even more pronounced than in the crystalline phase. The absence of crystal packing constraints allows for rapid rotation around single bonds, leading to a dynamic equilibrium of various conformers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in characterizing the time-averaged conformation and the dynamics of this molecule in different solvents.

The flexible nature of the ether linkage, connecting two bulky aromatic moieties, is a key feature. This flexibility allows the molecule to adopt a range of conformations from extended to more folded arrangements. The interplay of solvent polarity and temperature can influence the conformational equilibrium.

Furthermore, the presence of both hydrogen bond acceptors (the ether and ester oxygen atoms) and aromatic rings opens up the possibility of supramolecular assembly. In suitable solvents, molecules of this compound could potentially self-assemble through non-covalent interactions such as:

π-π stacking: The aromatic rings can interact with each other, leading to the formation of ordered aggregates.

C-H···π interactions: The C-H bonds of the ethyl and benzyl groups can interact with the electron-rich π systems of the aromatic rings.

Dipole-dipole interactions: The polar ester and ether functionalities can engage in electrostatic interactions.

The balance of these forces, along with solvophobic effects, could drive the formation of higher-order structures like dimers, oligomers, or even more complex assemblies in solution. The study of related poly(benzyl ether) dendrons and dendrimers has shown their propensity to form supramolecular gels and other ordered structures, driven by a combination of these non-covalent interactions. nih.govbohrium.comrsc.orgresearchgate.net

Chiroptical Properties and Stereochemical Considerations (If Applicable to Chiral Analogues)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, the introduction of a chiral center into the molecular framework would give rise to enantiomeric pairs with distinct chiroptical signatures.

For instance, if a chiral substituent were introduced on the ethyl group (e.g., a (S)- or (R)-sec-butyl group instead of the ethyl group) or on the benzyl moiety, the resulting chiral analogues would be optically active. The chiroptical properties of such molecules would be highly sensitive to their conformation.

The observed circular dichroism (CD) spectrum would be a manifestation of the differential absorption of left- and right-circularly polarized light, which is directly related to the three-dimensional arrangement of the chromophores (the benzoate (B1203000) and methoxybenzyl groups) and their electronic transitions. The flexible linkage between these two chromophores would mean that the observed CD spectrum in solution would be an average over the ensemble of rapidly interconverting conformers.

The sign and magnitude of the Cotton effects in the CD spectrum would provide valuable information about the preferred spatial orientation of the aromatic rings in the chiral analogues. Theoretical calculations, in conjunction with experimental CD spectroscopy, could be employed to correlate the observed chiroptical response with specific conformational preferences.

While no specific studies on chiral analogues of this compound are currently available, the principles of supramolecular chirality observed in other benzoate esters suggest that even achiral molecules can form chiral assemblies under certain conditions, a phenomenon that could be explored in future research.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations (DFT, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. dergipark.org.tr These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of the compound in its ground state.

DFT calculations are employed to optimize the molecular geometry of Ethyl 4-((4-methoxybenzyl)oxy)benzoate, finding the lowest energy arrangement of its atoms. From this optimized structure, a wealth of electronic information can be derived.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For benzoate (B1203000) derivatives, these calculations reveal how substituents influence the electronic profile and reactivity of the molecule. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution across the molecule. mdpi.com It illustrates regions that are electron-rich (negative potential, typically colored red), which are prone to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are susceptible to nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen atoms of the ester and ether groups as regions of negative potential, while the hydrogen atoms would be areas of positive potential. nih.gov

The following table presents representative theoretical electronic properties for a molecule in the class of substituted benzoates, calculated using DFT methods.

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.18 | Electron-donating capability |

| LUMO Energy | -1.88 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.30 | Chemical stability and reactivity |

Note: The values are illustrative for this class of compounds based on published data for related structures. nih.gov

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structure. scielo.org.zalehigh.edu

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the theoretical ¹H and ¹³C NMR chemical shifts. scielo.org.za These predicted shifts are typically correlated with experimental values using a reference compound like Tetramethylsilane (TMS) to yield highly accurate assignments for each nucleus in the molecule. Hydrogens on carbons adjacent to the ether oxygen are expected to show downfield shifts in the 3.4 to 4.5 ppm range. pressbooks.publibretexts.org

IR Spectroscopy: Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to specific vibrational modes, such as C=O stretching of the ester group (typically strong and sharp), C-O stretching of the ether and ester linkages, and aromatic C-H and C=C vibrations. nih.gov Phenyl alkyl ethers typically show two distinct C-O stretching bands. pressbooks.pub

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectrum. nih.gov This calculation provides the maximum absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the corresponding electronic transitions, often involving promotions of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov

The table below shows representative predicted spectroscopic data for this compound based on typical values for its constituent functional groups.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~4.35 ppm | -O-CH₂-CH₃ (Ethyl ester) |

| Chemical Shift (δ) | ~5.10 ppm | -O-CH₂-Ar (Benzyl ether) | |

| ¹³C NMR | Chemical Shift (δ) | ~61 ppm | -O-CH₂-CH₃ (Ethyl ester) |

| Chemical Shift (δ) | ~166 ppm | C=O (Ester carbonyl) | |

| IR | Frequency (cm⁻¹) | ~1710 cm⁻¹ | C=O Stretch (Ester) |

| Frequency (cm⁻¹) | ~1250 & 1100 cm⁻¹ | C-O Stretch (Ether & Ester) | |

| UV-Vis | λmax | ~250-280 nm | π → π* transitions |

Note: NMR data is based on closely related experimental structures; IR and UV-Vis values are typical for the functional groups present. pressbooks.pubnih.gov

This compound is a flexible molecule with several rotatable single bonds, leading to multiple possible conformations (conformers). libretexts.org Understanding the energy landscape associated with these rotations is crucial for determining the most stable, low-energy shapes the molecule is likely to adopt. nih.govnih.gov

A Potential Energy Surface (PES) scan is a computational technique used to explore this landscape. It involves systematically rotating a specific dihedral angle (the torsion angle between four connected atoms) and calculating the molecule's potential energy at each step. researchgate.net This process identifies energy minima, corresponding to stable conformers (e.g., staggered conformations), and energy maxima, which represent the transition states between them (e.g., eclipsed conformations). youtube.com For this molecule, key dihedral angles for analysis would include the C-O-C-C angle of the ethyl ester and the Ar-O-CH₂-Ar angle of the benzyl (B1604629) ether linkage. Crystal structure analysis of a similar compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, confirms that significant conformational freedom exists, with observed dihedral angles between the two phenyl rings ranging from 46.4° to 70.3°. nih.govresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanics describes the static nature of a single molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. core.ac.uk An MD simulation treats atoms as spheres and bonds as springs, using classical mechanics to calculate the trajectory of every atom in a system.

For this compound, MD simulations are particularly useful for studying its behavior in a solvent, such as water or an organic solvent. nih.gov By simulating the compound in a box of explicit solvent molecules, one can observe how the solvent organizes around the solute, identify specific interactions like hydrogen bonding, and determine how the solvent influences the conformational preferences of the molecule. core.ac.ukmdpi.com These simulations provide a dynamic picture of the molecule's flexibility and its interactions with its environment, which is essential for understanding its solubility and transport properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. ajchem-a.comabertay.ac.uk A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., electronic, steric, and hydrophobic parameters) to a measured activity, such as inhibitory concentration (IC₅₀). nih.gov

To develop a QSAR model for derivatives of this compound, one would first synthesize a library of related compounds with varied substituents. For each compound, a set of molecular descriptors would be calculated using quantum chemical or other computational methods. These descriptors, along with the experimentally measured biological activity, are then used to generate a statistical model, often through techniques like Multiple Linear Regression (MLR). researchgate.net Such a model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov Studies on benzyl-benzoate derivatives have successfully used QSAR to model their activity against protein tyrosine kinases. researchgate.net

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to the active site of a second molecule (a receptor, typically a protein). nih.govmdpi.com

The process involves placing the ligand in various positions and orientations within the receptor's binding pocket and using a scoring function to estimate the strength of the interaction, often reported as a binding energy (in kcal/mol). mdpi.commdpi.com The results provide a plausible binding mode and identify key intermolecular interactions, such as:

Hydrogen bonds: between the ester or ether oxygens and amino acid residues like serine or histidine.

Hydrophobic interactions: between the aromatic rings and nonpolar residues like leucine (B10760876) or valine.

π-π stacking: between the phenyl rings of the ligand and aromatic residues like phenylalanine or tyrosine.

Docking studies on various benzoate esters have been used to explore their potential as antifungal agents and enzyme inhibitors, demonstrating how these molecules can fit into specific protein active sites. nih.gov For this compound, docking could be used to screen potential biological targets and generate hypotheses about its mechanism of action. dergipark.org.tr

Prediction of Binding Modes with Potential Biomolecular Targets

There are no published studies that have utilized molecular docking or other computational methods to predict the binding orientation and interaction patterns of this compound with any specific proteins, enzymes, or other biomolecular targets. Such studies would be crucial in hypothesizing its mechanism of action and identifying potential therapeutic targets.

Computational Estimation of Binding Affinities and Free Energies

Similarly, the scientific literature lacks any reports on the use of computational methods, such as molecular dynamics simulations and free energy perturbation, to estimate the binding affinity of this compound for any biological target. These calculations are vital for quantifying the strength of interaction and for the rational design of more potent analogs.

The absence of this specific computational data highlights a promising area for future research. In silico studies on this compound could elucidate its potential biological activities and guide further experimental validation, ultimately contributing to a better understanding of its pharmacological profile.

Structure Activity Relationship Sar and Rational Molecular Design

Systematic Chemical Modification of the Ethyl 4-((4-methoxybenzyl)oxy)benzoate Scaffold

The this compound scaffold offers several points for systematic chemical modification to probe and enhance biological activity. These modifications typically target the two aromatic rings, the ethyl ester, and the connecting ether linkage. While comprehensive SAR studies on this exact molecule are not extensively published, valuable insights can be drawn from research on analogous 4-alkoxybenzoate and benzyloxybenzoate structures.

Key modification strategies include:

Altering the Alkoxy Chain: The length and nature of the alkoxy group on the benzyloxy moiety can be varied. In a series of 4-(alkoxy)benzoate derivatives developed as muscarinic acetylcholine (B1216132) receptor antagonists, the length of the alkyl chain was found to be critical. Shortening the chain from a hexyloxy group markedly decreased receptor affinity, indicating the importance of this group's lipophilicity and reach into a specific hydrophobic pocket. biorxiv.org

Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl, nitro, or other methoxy (B1213986) groups) on either the benzoate (B1203000) or the benzyl (B1604629) ring can significantly impact activity. For instance, in a study of 4-(thiazol-5-yl)benzoic acid inhibitors of protein kinase CK2, adding a 2-halo- or 2-methoxy-benzyloxy group to the 3-position of the benzoic acid core enhanced antiproliferative activity by three to six times compared to the parent compound. nih.gov This highlights that even positions adjacent to the primary linkages are sensitive to modification.

Modification of the Ester Group: The ethyl ester can be modified by changing the alcohol portion (e.g., to methyl, propyl, or more complex groups) or by replacing it entirely with a bioisosteric equivalent, such as an amide or a stable heterocyclic ring like an oxadiazole. cambridgemedchemconsulting.comdrughunter.com

Replacement of Aromatic Rings: The phenyl rings themselves can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, furan, thiophene) to explore different steric and electronic interactions with a biological target. acs.org

The table below illustrates hypothetical modifications based on established medicinal chemistry principles and findings from related compound series.

| Modification Point | Original Group | Potential Modifications | Anticipated Impact |

| Benzoate Ring | Unsubstituted (at positions 2,3,5,6) | Halogen, Methoxy, Amino | Alter electronic properties, create new hydrogen bonding opportunities. |

| Benzyl Ring | 4-Methoxy | Fluoro, Chloro, Methyl, Trifluoromethyl | Modulate lipophilicity and metabolic stability. |

| Ester Group | Ethyl Ester | Methyl Ester, Amide, Oxadiazole | Alter solubility and metabolic stability (hydrolysis resistance). cambridgemedchemconsulting.com |

| Ether Linkage | Methyleneoxy (-O-CH₂-) | Thioether (-S-CH₂-), Amine (-NH-CH₂-) | Change bond angles, flexibility, and hydrogen bonding capacity. |

Influence of Substituents on Electronic, Steric, and Lipophilic Properties

The biological activity of a molecule is intimately linked to its physicochemical properties, which are dictated by its substituents. For the this compound scaffold, substituents influence its electronic nature, size and shape (sterics), and oil/water partitioning behavior (lipophilicity).

Electronic Effects: The electron-donating nature of the ether oxygen and the 4-methoxy group on the benzyl ring enriches the aromatic systems with electron density. This can be crucial for forming specific interactions, such as π-π stacking or cation-π interactions with a biological target. SAR studies on other benzoic acid derivatives have shown that strong electron-donating groups on the benzene (B151609) ring are a key feature for potent biological activity in certain contexts, such as anti-sickling properties. Conversely, adding electron-withdrawing groups, like nitro or cyano groups, would decrease electron density and could favor interactions with electron-rich pockets in a target protein.

Lipophilic Properties: Lipophilicity, often quantified as logP, affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ether and ester functionalities, along with the two phenyl rings, give this compound a significantly lipophilic character. Modifying this property is a common optimization strategy. For example, research on muscarinic antagonists demonstrated that a 4-hexyloxy substituent (a highly lipophilic group) was critical for sustained activity, while shortening the alkoxy chain, and thus reducing lipophilicity, abolished long-term antagonism. biorxiv.org This suggests a key hydrophobic interaction is responsible for the prolonged effect.

The following table summarizes the effects of representative substituents on these key properties.

| Substituent | Typical Position | Electronic Effect | Steric Effect | Lipophilicity (logP) Effect |

| -F, -Cl, -Br | Aromatic Rings | Electron-withdrawing | Small to Moderate | Increase |

| -OCH₃ | Aromatic Rings | Electron-donating | Moderate | Neutral / Slight Increase |

| -NO₂ | Aromatic Rings | Strongly Electron-withdrawing | Moderate | Neutral / Slight Decrease |

| -CH₃ | Aromatic Rings | Weakly Electron-donating | Small | Increase |

| -CF₃ | Aromatic Rings | Strongly Electron-withdrawing | Moderate | Significant Increase |

| -NH₂ | Aromatic Rings | Strongly Electron-donating | Small | Decrease |

Role of the Ester and Ether Linkages in Ligand-Target Recognition and Biological Activity

The ether linkage (-O-CH₂-) provides significant conformational flexibility to the molecule. This allows the two aromatic rings to adopt various dihedral angles relative to each other, enabling the molecule to find an optimal conformation to fit within a binding pocket. The oxygen atom itself is a hydrogen bond acceptor, which can form a crucial anchoring interaction with a hydrogen bond donor residue (e.g., the amide backbone or side chain of asparagine, glutamine, or tyrosine) in a protein target. Studies on muscarinic antagonists with a similar 4-alkoxybenzoate structure revealed that the 4-position of the alkoxy group on the benzene ring was optimal for sustained activity, underscoring the importance of the ether's precise placement for maintaining long-term receptor occupancy. biorxiv.org

The ester linkage (-COO-) is a planar, polar functional group with a dual role. The carbonyl oxygen is a strong hydrogen bond acceptor, which can form another key interaction point with a biological target. However, esters are also susceptible to hydrolysis by esterase enzymes present in plasma and tissues. princeton.edu This metabolic liability can be a disadvantage, leading to rapid clearance and a short duration of action. Alternatively, this feature can be exploited in a prodrug strategy. In such a design, the ester form is inactive but more bioavailable (e.g., better able to cross cell membranes), and upon hydrolysis in vivo, it releases the active carboxylic acid. The replacement of a metabolically labile ester with a more robust bioisostere, such as a 1,3,4-oxadiazole, is a common strategy in medicinal chemistry to improve metabolic stability while preserving the necessary hydrogen-bonding acceptor geometry. cambridgemedchemconsulting.com

Fragment-Based Drug Design and De Novo Design Strategies

While specific examples involving this compound are not prominent in the literature, its structure is highly amenable to modern rational drug design strategies like Fragment-Based Drug Design (FBDD) and de novo design.

In Fragment-Based Drug Design , small, low-complexity molecules (fragments) are screened for weak binding to a biological target. nih.govnih.gov Hits are then optimized by "growing" them into an adjacent pocket or "linking" two different fragments that bind in nearby locations. acs.org The this compound scaffold can be hypothetically deconstructed into two primary fragments:

Fragment A: Ethyl 4-hydroxybenzoate (B8730719) (Ethyl Paraben) wikipedia.org

Fragment B: 4-Methoxybenzyl alcohol/bromide

In a hypothetical FBDD campaign, a screen might identify Ethyl 4-hydroxybenzoate as a weak binder to a target protein, with its hydroxyl and ester groups forming key interactions. Structural analysis (e.g., via X-ray crystallography) could reveal a nearby hydrophobic pocket. A medicinal chemist could then "grow" the fragment by synthesizing a small library of ethers at the 4-hydroxy position to extend into this pocket, potentially leading to the discovery of the full this compound structure with significantly improved affinity.

Mechanistic Investigations of Biological Interactions

Elucidation of Enzyme Inhibition or Activation Mechanisms (e.g., Histone Deacetylases, Biotinidase, Carbonic Anhydrase as suggested by analogues)

There is no available research that has specifically investigated the inhibitory or activation effects of Ethyl 4-((4-methoxybenzyl)oxy)benzoate on enzymes such as histone deacetylases, biotinidase, or carbonic anhydrase. While structurally similar compounds, known as analogues, may have been studied for such activities, these findings cannot be directly attributed to this compound. Without dedicated studies, any potential interactions with these or other enzymes remain purely speculative.

Studies on Receptor Binding and Signal Transduction Pathways

Currently, there are no published studies that have examined the receptor binding profile of this compound. Consequently, its ability to interact with specific cellular receptors and the subsequent effects on signal transduction pathways have not been elucidated. The molecular targets and the signaling cascades it may influence are unknown.

Analysis of Cellular Uptake and Intracellular Localization Mechanisms

The processes by which this compound may be absorbed by cells and its subsequent distribution within intracellular compartments have not been a subject of scientific investigation. Information regarding its cellular uptake, whether through passive diffusion or active transport, and its localization to specific organelles is not available in the current body of scientific literature.

Identification and Validation of Specific Molecular Targets

Specific molecular targets of this compound have not been identified or validated. A structurally related compound, Ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000), has been noted for its antineoplastic properties and was found to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes. nih.govresearchgate.net However, this information pertains to a different molecule and cannot be directly extrapolated to this compound.

Mode of Action Studies in Relevant Biological Models (In Vitro Systems)

While the analogue Ethyl 4-[(4-methylbenzyl)oxy] benzoate has undergone some mode of action studies in in vitro systems, demonstrating its ability to inhibit cancer cell growth and induce apoptosis, similar studies for this compound are absent from the scientific record. nih.govresearchgate.net Therefore, its specific mode of action in any biological model remains to be determined.

Applications in Chemical Biology and Lead Compound Development

Utility as Chemical Probes for Investigating Biological Processes

Chemical probes are small molecules used to study and manipulate biological systems and are crucial for target validation and pathway elucidation. researchgate.net While Ethyl 4-((4-methoxybenzyl)oxy)benzoate has been noted for potential biological activities inherent to benzoate (B1203000) derivatives, such as antioxidant and anti-inflammatory effects, its specific application as a chemical probe is not extensively documented in scientific literature. ontosight.ai

However, the molecular structure of this compound contains features that could be leveraged for the development of tailored chemical probes. researchgate.net Biologically active molecules are often optimized into probes through iterative chemical modifications. researchgate.net For instance, the scaffold could be functionalized with reporter groups, such as fluorophores, or handles for "click chemistry" to allow for the characterization of interactions between the molecule and its biological targets. nih.gov The development of such probes would enable real-time monitoring and provide a deeper understanding of the biological mechanisms influenced by this class of compounds. frontiersin.org

Optimization as Lead Compounds for Therapeutic Development

A lead compound is a chemical entity showing promising biological activity that serves as the starting point for further optimization to enhance potency, selectivity, and pharmacokinetic properties. ontosight.ai Benzoate derivatives are of significant interest in pharmaceutical development. nih.govnih.gov The structural framework of this compound offers multiple avenues for optimization to improve its potential as a therapeutic agent.

Key structural features amenable to modification include:

The Ethyl Ester: This group influences the compound's solubility and metabolic stability. It can be hydrolyzed by endogenous esterases. acs.org

The Benzoate Ring: Substitution on this aromatic ring can modulate binding affinity and specificity for a biological target.

The Benzyl (B1604629) Ether Linkage: The flexibility and length of this linker can be altered to optimize the orientation of the two aromatic rings, potentially improving interaction with a target's binding site.

The 4-Methoxybenzyl Group: The methoxy (B1213986) substituent affects lipophilicity and can be a site for metabolic action. Modifications here can fine-tune the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

The following table outlines potential strategies for the optimization of this lead compound.

| Structural Component | Modification Strategy | Potential Therapeutic Goal |

| Ethyl Ester | Vary alkyl chain length (e.g., methyl, propyl); replace with amides or other bioisosteres. | Modulate hydrolysis rate, improve metabolic stability, alter solubility. |

| Benzoate Ring | Introduce electron-withdrawing or donating groups (e.g., halogens, nitro groups). | Enhance target binding affinity and selectivity. |

| Benzyl Ether Linker | Replace with alternative linkers (e.g., thioether, amide); alter length and rigidity. | Optimize spatial orientation for improved target engagement. |

| 4-Methoxybenzyl Group | Modify or replace the methoxy group; introduce other substituents on the phenyl ring. | Improve pharmacokinetic properties, block metabolic pathways, enhance potency. |

Exploration in Prodrug Design and Targeted Delivery Systems

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body. nih.gov This approach is often used to overcome poor absorption, instability, or lack of site-specificity. researchgate.net The structure of this compound contains two key functional groups—the ester and the ether—that are highly suitable for prodrug strategies.

The ethyl ester itself can be considered a prodrug of the corresponding carboxylic acid (4-((4-methoxybenzyl)oxy)benzoic acid). Esterification of a carboxylic acid increases its lipophilicity, which can facilitate diffusion across cellular membranes. nih.gov Once inside the cell, ubiquitous esterase enzymes can hydrolyze the ester bond to release the active, more polar carboxylic acid. acs.orgdoi.org This strategy has been successfully employed for various classes of drugs. nih.gov

The benzyl ether linkage also presents opportunities for designing sophisticated targeted delivery systems. For example, linkers can be engineered to be cleaved only under specific physiological conditions, such as the low pH environment of tumors or the reductive environment inside certain cells. nih.gov Light-sensitive linkers, such as those based on the o-nitrobenzyl group, could also be incorporated, allowing for external control over drug release at a specific site. nih.gov

The table below summarizes potential prodrug strategies applicable to the functional groups of this compound.

| Functional Group | Prodrug Strategy | Activation Mechanism | Therapeutic Advantage |

| Ethyl Ester | Simple Ester Prodrug | Enzymatic hydrolysis by esterases. doi.org | Enhanced membrane permeability and oral absorption. nih.gov |

| Benzyl Ether Linker | pH-Sensitive Linker | Acid-catalyzed hydrolysis in acidic microenvironments (e.g., tumors, endosomes). nih.gov | Targeted drug release at the disease site, reducing systemic exposure. |

| Benzyl Ether Linker | Enzyme-Cleavable Linker | Cleavage by specific enzymes overexpressed in target tissues (e.g., certain proteases). | High site-specificity for drug activation. |

| Benzyl Ether Linker | Light-Activated Linker | Photochemical cleavage upon irradiation with a specific wavelength of light. nih.gov | External spatial and temporal control over drug release. |

Contribution to the Discovery of Novel Pharmacophores and Molecular Scaffolds

A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. Scaffolds that can bind to multiple biological targets are often termed "privileged scaffolds". nih.govnih.gov

The core structure of this compound, characterized by two phenyl rings connected by a flexible ether-containing linker, can be viewed as a simple but versatile scaffold. This "benzyloxybenzoate" framework can serve as a foundational template for the synthesis of compound libraries. By systematically modifying the substitution patterns on either aromatic ring and altering the nature of the ester and linker groups, chemists can generate a diverse set of molecules for screening against a wide range of biological targets.

The utility of a similar scaffold is evident in the discovery of other biologically active molecules. For example, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid, a compound containing a para-substituted benzyloxybenzoic acid core, has been identified as a potent inhibitor of the protein phosphatase Slingshot. nih.gov This demonstrates that the benzyloxybenzoate scaffold is capable of orienting functional groups in a manner that allows for effective interaction with protein targets. The exploration of this scaffold could therefore lead to the discovery of novel pharmacophores for various disease targets.

Future Directions and Emerging Research Challenges

Advancements in Asymmetric Synthesis and Chiral Resolution

While Ethyl 4-((4-methoxybenzyl)oxy)benzoate is achiral, the introduction of chiral centers into its derivatives is a key strategy for developing new therapeutic agents with enhanced specificity and reduced side effects. The asymmetric synthesis of such derivatives presents a significant and ongoing challenge. Future research will likely focus on the development of novel catalytic systems that can control the stereochemistry of reactions involving the benzoate (B1203000) or benzyl (B1604629) moieties. Carboxyl-assisted site- and enantio-selective additions represent a promising avenue for creating complex chiral molecules from simpler precursors. rsc.org

Furthermore, for racemic mixtures of chiral derivatives, advancements in chiral resolution techniques will be crucial. Traditional methods, such as the formation of diastereomeric salts with chiral resolving agents like tartaric acid or brucine, are often laborious and may not be universally applicable. wikipedia.orglibretexts.org Emerging techniques, including preparative chiral chromatography using advanced stationary phases, could offer more efficient and scalable solutions for separating enantiomers of complex benzoate esters. nih.gov The development of enantiomerically pure chiral reagents for derivatization is also a key area of research, enabling the separation of enantiomers through the formation of diastereomers with distinct physical properties. libretexts.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Below is a table summarizing potential applications of AI/ML in the context of this compound research:

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | High-throughput computational screening of virtual libraries of derivatives against biological targets. | Rapid identification of potential lead compounds with desired activities. |

| QSAR Modeling | Development of Quantitative Structure-Activity Relationship models to predict biological activity based on molecular structure. | Guidance for the rational design of more potent and selective analogs. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of candidates with unfavorable pharmacokinetic or toxicity profiles. |

| De Novo Design | Generation of novel molecular structures with desired properties using generative models. | Exploration of new chemical space and discovery of innovative drug candidates. |

| Synthesis Planning | AI-powered retrosynthesis tools to devise efficient synthetic routes for novel derivatives. | Streamlining the chemical synthesis process and reducing development time. |

Exploration of Multi-Target Modulators and Polypharmacology

The traditional "one target, one drug" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets. nih.gov This approach can be particularly beneficial for complex diseases where multiple pathways are dysregulated. The scaffold of this compound, with its distinct benzoate and benzyl ether moieties, presents an interesting platform for the design of multi-target modulators.

Future research could focus on designing derivatives that simultaneously modulate different targets of interest. For example, by modifying the substituents on the aromatic rings, it may be possible to create compounds that act as dual inhibitors of two different enzymes or that target both a receptor and an ion channel. Scaffold-based drug design, which focuses on a core molecular structure while varying the peripheral groups, is a powerful strategy for developing such multi-target agents. biosolveit.dearxiv.org This approach allows for the systematic exploration of structure-activity relationships and the optimization of binding affinities for multiple targets. The development of computational tools that can predict the polypharmacological profiles of compounds will be essential for the rational design of these multi-target modulators. nih.gov

Novel Applications Beyond Medicinal Chemistry, including Material Science (e.g., Liquid Crystalline Properties)

The potential applications of this compound and its derivatives extend beyond the realm of medicinal chemistry into material science. The rigid, elongated structure of many benzoate esters makes them prime candidates for the development of liquid crystals. highland.cc.il.us Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the basis for modern display technologies. scirp.org

Research into homologous series of benzoate derivatives has shown that subtle changes in molecular structure, such as the length of alkyl chains, can significantly influence their liquid crystalline behavior, including the types of phases formed (nematic, smectic) and the transition temperatures. researchgate.net The presence of the flexible ether linkage and the polar ester group in this compound suggests that it and its derivatives could exhibit interesting mesomorphic properties. Future studies could involve the synthesis and characterization of a series of analogs with varying alkoxy chain lengths to explore their potential as liquid crystalline materials.

Furthermore, the functional groups present in this compound make it a useful building block in polymer chemistry. evitachem.com A recent study has also highlighted the potential of a derivative of ethyl 4-hydroxybenzoate (B8730719) as an organogelator for the remediation of oil spills, indicating a novel environmental application for this class of compounds. mdpi.com The investigation of these non-medical applications represents a promising and largely unexplored frontier for this versatile chemical compound.

The table below outlines some of the investigated liquid crystalline properties of related benzoate compounds:

| Compound Class | Observed Mesophases | Key Structural Features |

| n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates | Enantiotropic nematic, Smectic | Lateral n-propyl group, varied alkoxy chain length |

| Naphthalene-2-yl-4-(alkoxy) benzoates | Monotropic nematic, Biphasic nematic and smectic A | Naphthyl core, varied alkoxy chain length |

| p-Alkylcarbonato-p'-alkoxyphenyl benzoates | Enantiotropic and monotropic nematic | Alkylcarbonate and alkoxy groups of varying lengths |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.